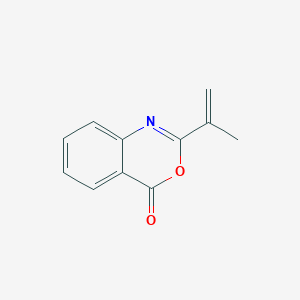
2-isopropenyl-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-alkylidene-4H-3,1-benzoxazine derivatives, including 2-isopropenyl-4H-3,1-benzoxazin-4-one, can be achieved through the acid-catalyzed cyclization of 2-isocyanophenyl ketones in the presence of a vinyl ether. This method provides a convenient route to prepare these compounds by utilizing a catalytic amount of camphor-10-sulfonic acid (Kobayashi, Okamura, & Konishi, 2009). Another approach involves palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives to synthesize 4H-3,1-benzoxazines among other related compounds, demonstrating the versatility of palladium catalysis in constructing these heterocycles (Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of 2-isopropenyl-4H-3,1-benzoxazin-4-one is characterized by the presence of a benzoxazine core, which is a bicyclic system containing an oxygen and a nitrogen atom in a six-membered ring fused to a benzene ring. This core structure is modified by the addition of an isopropenyl group, contributing to the compound's unique chemical reactivity and properties. Detailed structural analysis through methods such as X-ray diffraction can provide insights into the compound's stereochemistry and electronic distribution, which are crucial for understanding its reactivity and interactions with other molecules.
Chemical Reactions and Properties
Benzoxazines, including 2-isopropenyl-4H-3,1-benzoxazin-4-one, participate in a variety of chemical reactions, leveraging their reactive oxazine ring. These reactions include ring-opening polymerizations, which are of particular interest for synthesizing polymeric materials with desirable mechanical and thermal properties. The electron-withdrawing substituents on the benzene ring influence the reactivity of the oxazine ring, affecting the kinetics of ring-opening and the properties of the resulting polymers (Nakamura, Uchiyama, & Ohwada, 2003).
Propiedades
IUPAC Name |
2-prop-1-en-2-yl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7(2)10-12-9-6-4-3-5-8(9)11(13)14-10/h3-6H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNRRSDDHIZUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=NC2=CC=CC=C2C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Prop-1-en-2-yl-3,1-benzoxazin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5647108.png)
![1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyrrolidin-2-one](/img/structure/B5647109.png)
![N-[4-(diethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B5647111.png)
![1-[2-(3,4-dichlorophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5647115.png)
![7-(1-phenyl-1H-tetrazol-5-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5647122.png)
![[1-(4-amino-2-pyrimidinyl)-3-(cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B5647124.png)



![4-chloro-8-(diethylamino)-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B5647153.png)

